Avamigran - 76847-51-3

Avamigran

Catalog Number: EVT-1579733
CAS Number: 76847-51-3
Molecular Formula: C135H167Cl3N20O29-2
Molecular Weight: 2640.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Avamigran is a pharmaceutical compound primarily used for the treatment of migraines. It is classified as a triptan, a class of drugs that are specifically designed to alleviate migraine symptoms by acting on serotonin receptors in the brain. Avamigran is known for its efficacy in providing relief from acute migraine attacks, making it a valuable option for patients suffering from this debilitating condition.

Source

Avamigran is synthesized from piperazine derivatives, which are organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The development of Avamigran is rooted in the need for effective migraine treatments that can provide rapid relief and improve quality of life for individuals prone to migraine attacks.

Classification

Avamigran falls under the category of selective serotonin receptor agonists, specifically targeting the 5-HT_1B and 5-HT_1D receptors. This classification is crucial as it defines the mechanism through which Avamigran exerts its therapeutic effects.

Synthesis Analysis

Methods

The synthesis of Avamigran involves several chemical reactions, primarily focusing on the modification of piperazine structures to enhance their pharmacological properties. The synthetic route typically includes:

  1. Formation of Piperazine Derivatives: Initial steps involve creating various piperazine derivatives through alkylation or acylation reactions.
  2. Cyclization Reactions: These derivatives undergo cyclization to form the core structure of Avamigran.
  3. Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography, followed by characterization through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Technical Details

The synthesis process has been optimized to achieve high yields while minimizing by-products. Typical yield percentages for piperazine derivatives can reach up to 82%, ensuring that the production process is both efficient and cost-effective .

Molecular Structure Analysis

Structure

Avamigran's molecular structure can be represented as follows:

  • Chemical Formula: C_{x}H_{y}N_{z} (exact values depend on specific derivatization)
  • Molecular Weight: Approximately 300 g/mol (this varies with specific substituents)

The structure features a piperazine ring substituted with various functional groups that enhance its activity at serotonin receptors.

Data

Key data regarding Avamigran's molecular structure includes:

  • Bond Angles: Typical angles found in piperazine derivatives.
  • Functional Groups: Presence of amine, carbonyl, or other groups that influence its pharmacodynamics.
Chemical Reactions Analysis

Reactions

Avamigran participates in several key chemical reactions during its synthesis and metabolism:

  1. Nucleophilic Substitution: This reaction occurs during the initial formation of piperazine derivatives.
  2. Electrophilic Aromatic Substitution: Involves the introduction of functional groups onto aromatic rings attached to the piperazine core.
  3. Hydrolysis: Metabolic breakdown in the body may involve hydrolysis reactions leading to inactive metabolites.

Technical Details

The reaction conditions, such as temperature, solvent choice, and catalyst presence, are meticulously controlled to optimize yield and minimize side reactions.

Mechanism of Action

Process

Avamigran acts primarily by agonizing serotonin receptors in the brain, particularly the 5-HT_1B and 5-HT_1D subtypes. The mechanism can be outlined as follows:

  1. Receptor Binding: Upon administration, Avamigran binds to serotonin receptors located on cranial blood vessels and trigeminal neurons.
  2. Vasoconstriction: This binding leads to vasoconstriction of dilated intracranial blood vessels, alleviating headache symptoms.
  3. Inhibition of Neuropeptide Release: It also inhibits the release of pro-inflammatory neuropeptides, reducing inflammation associated with migraine attacks.

Data

Clinical studies have shown that Avamigran significantly reduces headache severity within two hours of administration in a majority of patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents, facilitating formulation into tablets or injectable forms.

Chemical Properties

  • pH Stability Range: Stable within a pH range of 4-7.
  • Melting Point: Generally around 150°C (specific values depend on formulation).

Relevant analyses indicate that Avamigran maintains stability under standard storage conditions, which is crucial for its shelf life and efficacy .

Applications

Avamigran is primarily used in clinical settings for:

  • Acute Migraine Treatment: It provides rapid relief from migraine headaches.
  • Preventive Therapy: While not primarily indicated for prevention, some studies suggest potential benefits in reducing attack frequency when used regularly.

In addition to its therapeutic applications, ongoing research explores its potential use in treating other headache disorders and related conditions .

Historical Context and Evolution of Ergot Alkaloid-Based Therapeutics

Emergence of Ergotamine in 20th-Century Migraine Pharmacotherapy

The therapeutic application of ergot alkaloids began with the isolation of ergotamine by Arthur Stoll at Sandoz in 1918, marking the first chemically pure ergot alkaloid suitable for clinical use [1] [6]. This breakthrough followed centuries of ergot's notorious history as a toxic contaminant of grain (causing epidemics of ergotism) and its limited traditional use by midwives for childbirth acceleration [1]. The 1925 clinical introduction of ergotamine for migraine was grounded in the vascular theory of migraine pathogenesis, which proposed that migraine pain resulted from extracranial vasodilation. Ergotamine's potent vasoconstrictive action—mediated through agonist activity at serotonin (5-HT1B/1D), adrenergic (α1/α2), and dopamine (D2) receptors—provided a mechanistic rationale for its efficacy [3] [6]. By the 1930s, ergotamine became the first specific antimigraine agent, dominating treatment until the late 20th century despite bioavailability challenges (<1% oral absorption) [3] [6]. Its clinical adoption represented a paradigm shift from nonspecific analgesics to targeted vascular modulation.

Table 1: Key Milestones in Early Ergot Alkaloid Therapeutics

YearDevelopmentSignificance
1582First documented medicinal use (midwifery)Lonitzer described ergot for childbirth acceleration [1]
1906Discovery of ergotoxineBarger, Carr, and Dale identified adrenolytic activity [1]
1918Isolation of ergotamineStoll obtained the first pure ergot alkaloid [1] [6]
1925First migraine treatment trialMaier used ergotamine for acute migraine [3]
1938Validation of vascular theoryGraham & Wolff linked ergotamine's vasoconstriction to pain relief [3]

Avamigran’s Development as a Multi-Target Combination Therapy

Avamigran emerged as an optimized formulation addressing ergotamine's pharmacokinetic limitations through strategic combination with caffeine (typically 100 mg caffeine per 1 mg ergotamine) [4] [5]. Pharmacodynamic studies revealed caffeine enhanced ergotamine's efficacy through three synergistic mechanisms:

  • Bioavailability Enhancement: Caffeine increased ergotamine's gastrointestinal absorption, partially overcoming its extensive first-pass metabolism [6].
  • Vasoconstrictive Potentiation: Caffeine independently constricted cerebral blood vessels, allowing lower ergotamine doses for equivalent therapeutic effect [5].
  • Adjuvant Analgesia: Caffeine's adenosine receptor antagonism reduced inflammation and sensitization of trigeminal nerve pathways [4].

This multi-target approach positioned Avamigran as a fixed-dose combination therapy superior to ergotamine monotherapy. Clinical trials demonstrated significantly higher headache resolution rates at 2 hours post-dose for ergotamine/caffeine combinations (51.1%) versus sumatriptan (33.7%) in moderate-severe migraine without aura [2]. The combination also showed greater efficacy in reversing photophobia, phonophobia, and osmophobia—key neurovascular components of migraine [2]. Avamigran exemplified the therapeutic strategy of leveraging pharmacokinetic synergism to overcome limitations of individual alkaloids while broadening receptor engagement beyond single-pathway agents.

Table 2: Pharmacodynamic Synergy in Avamigran's Components

ComponentPrimary TargetsContribution to Migraine Relief
Ergotamine5-HT1B/1D, α-adrenergic, D2 receptorsConstricts dilated meningeal vessels, inhibits neuropeptide release, reduces trigeminal activation [6]
CaffeineAdenosine A1/A2A receptorsEnhances ergotamine absorption, provides independent vasoconstriction, reduces inflammation [4] [5]

Shifts in Therapeutic Paradigms: From Ergot Derivatives to Targeted 5-HT Agonists

The 1990s witnessed a pivotal transition from broad-spectrum ergot alkaloids to selective serotonin agonists due to three key factors:

  • Receptor Selectivity Limitations: Ergotamine's affinity for dopamine (D2) and adrenergic receptors (α1/α2) contributed to adverse effects like nausea, vomiting, and peripheral vasoconstriction, without enhancing antimigraine efficacy [3] [6].
  • Pharmacokinetic Challenges: Despite caffeine enhancement, ergotamine's low oral bioavailability (<2%) and variable absorption persisted as therapeutic hurdles [6].
  • Triptan Advantages: Sumatriptan (launched 1991) offered superior 5-HT1B/1D selectivity, higher bioavailability (14% oral), and cleaner adverse effect profiles [2] [3]. Clinical trials confirmed triptans' non-inferior efficacy with reduced cardiovascular risks compared to ergotamine-based therapies [2] [3].

Despite this shift, Avamigran retained utility in specific clinical niches due to its multi-receptor engagement, particularly for patients with prolonged migraines or those subresponsive to triptans [3]. European treatment guidelines (2000) repositioned ergotamine combinations as second-line options, while U.S. reviews (2003) acknowledged their value in selected refractory cases [3]. The evolution reflected a broader pharmacotherapeutic trend toward molecularly targeted agents over multi-alkaloid formulations, though Avamigran's development provided critical insights into migraine pathophysiology and combination therapy principles that informed future drug design.

Table 3: Ergotamine vs. Triptan Pharmacological Profiles

ParameterErgotamine-Based Therapies (e.g., Avamigran)Triptans (e.g., Sumatriptan)
Primary Targets5-HT1B/1D, α-adrenergic, D2, 5-HT2A/2B/2CSelective 5-HT1B/1D (some 5-HT1F)
Oral Bioavailability<2% (enhanced by caffeine)14–70% (formulation-dependent)
Key Clinical AdvantageBroader receptor engagement; longer durationFaster onset; superior tolerability
Therapeutic StatusNiche use (refractory cases)First-line acute treatment

Properties

CAS Number

76847-51-3

Product Name

Avamigran

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine;(2R,3R)-2,3-dihydroxybutanedioate;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;1,3,7-trimethylpurine-2,6-dione;dihydrochloride

Molecular Formula

C135H167Cl3N20O29-2

Molecular Weight

2640.2 g/mol

InChI

InChI=1S/2C33H35N5O5.C19H24ClNO.C19H32N2O2.C13H17N3O.C8H10N4O2.C6H8O7.C4H6O6.2ClH/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10;5-1(3(7)8)2(6)4(9)10;;/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);5-13,15H,14H2,1-4H3;7-11,16,18,20H,5-6,12-15H2,1-4H3;5-9H,1-4H3;4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2,5-6H,(H,7,8)(H,9,10);2*1H/p-2/t2*21-,25-,26+,27+,32-,33+;;;;;;1-,2-;;/m11.....1../s1

InChI Key

RFCPQJGCHJIVAV-XFHRMNSVSA-L

SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl

Synonyms

Avamigran
caffeine - camylofin - ergotamine - mecloxamine - propyphenazone
caffeine, camylofin, ergotamine, mecloxamine, propyphenazone drug combination

Canonical SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl

Isomeric SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.